Methyl 2-oxocyclopentanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBESSUKAHBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884473 | |
| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-24-9 | |
| Record name | Methyl 2-oxocyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10472-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010472249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxocyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Oxocyclopentanecarboxylate
Industrial Preparation Routes: A Focus on Efficiency
The industrial synthesis of methyl 2-oxocyclopentanecarboxylate is dominated by the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.
Optimized Dieckmann Condensation of Dimethyl Adipate (B1204190)
The Dieckmann condensation of dimethyl adipate is a robust and well-established method for the industrial production of this compound. The reaction involves the intramolecular condensation of dimethyl adipate in the presence of a strong base to yield the desired cyclic β-keto ester.
The choice of catalyst and reaction conditions is critical for the successful and efficient industrial synthesis of this compound. Strong bases are essential to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.
Commonly employed catalyst systems include alkali metal alkoxides such as sodium methoxide (B1231860) and potassium tert-butoxide. The selection of the base can influence the reaction rate and yield. For instance, potassium tert-butoxide is a stronger base and can lead to higher yields.
The reaction is typically carried out in a suitable solvent. While traditional methods often utilize nonpolar solvents like toluene (B28343) or xylene, allowing for the azeotropic removal of the alcohol byproduct to drive the equilibrium towards the product, modern industrial processes may use polar aprotic solvents like dimethylformamide (DMF). In some processes, the reaction is heated to reflux to ensure completion. For example, one patented method describes adding dimethyl adipate to a mixture of sodium methoxide in DMF and heating to 90-110°C for 8-10 hours.
Interactive Table: Catalyst Systems and Reaction Conditions for Dieckmann Condensation
| Catalyst/Base | Solvent | Temperature (°C) | Key Features |
| Sodium Methoxide | Toluene/Xylene | Reflux | Traditional method, azeotropic removal of methanol (B129727) |
| Potassium tert-Butoxide | Toluene/Xylene | Reflux | Stronger base, potentially higher yields |
| Sodium Methoxide | Dimethylformamide (DMF) | 90-110 | Modern industrial process, high yield reported |
Continuous improvement in industrial processes aims to maximize throughput and minimize environmental impact. In the context of the Dieckmann condensation, optimization strategies include the use of high-viscosity reactors. These specialized reactors ensure efficient mixing of the reactants, which can be a challenge as the reaction mixture becomes more viscous. This leads to improved heat and mass transfer, resulting in higher yields and shorter reaction times.
Furthermore, efforts have been made to develop solvent-free reaction conditions. These "green chemistry" approaches reduce the use of hazardous organic solvents, minimizing waste and environmental pollution. One such method involves the direct trituration of the dialkyl adipate with a solid alkali metal alkoxide.
Comparative Analysis of Industrial and Academic Syntheses
Industrial and academic syntheses of this compound differ primarily in their objectives and scale. Industrial routes, such as the optimized Dieckmann condensation, are designed for large-scale, cost-effective production with high yields and throughput. The focus is on reliability, safety, and minimizing environmental impact through process optimization.
In contrast, academic research often explores novel synthetic pathways and methodologies. The scale is typically much smaller (laboratory scale), and the emphasis is on demonstrating the feasibility of a new chemical transformation rather than immediate industrial applicability. While academic studies provide the foundational knowledge for potential future industrial processes, they may involve more complex or expensive reagents and catalysts that are not viable for large-scale production.
Academic Synthesis Approaches
Academic research continually seeks to develop new and more efficient methods for the synthesis of important organic compounds.
Cyclopentanone (B42830) Carbonylation Pathways
The synthesis of β-keto esters from ketones through carbonylation reactions is a known transformation in organic chemistry. nih.gov These methods generally involve the use of carbon monoxide or other carbonylating agents in the presence of a transition metal catalyst, such as palladium or rhodium, to introduce a carboxyl group onto the ketone. nih.gov
However, specific and detailed academic literature focusing on the direct synthesis of this compound via the carbonylation of cyclopentanone is not extensively documented in the reviewed sources. While the general principle of ketone carbonylation to form β-keto esters exists as a concept in academic research, its application to the synthesis of this particular compound is not a commonly reported pathway. nih.gov The predominant focus of both industrial and academic synthesis for this compound remains the Dieckmann condensation and its variations.
Alternative Dieckmann Condensation Protocols
The conventional Dieckmann condensation relies on a stoichiometric amount of a strong base, such as sodium methoxide, in an alcoholic or aprotic polar solvent like N,N-Dimethylformamide (DMF). google.comorganic-chemistry.org However, alternative strategies have been developed to overcome some of the limitations associated with this classical method, such as the use of harsh reagents.
One notable alternative involves the application of Phase-Transfer Catalysis (PTC) . This methodology facilitates reactions between substances in immiscible phases (e.g., a solid or aqueous base and an organic substrate). nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion (like a hydroxide (B78521) or enolate) from the aqueous or solid phase into the organic phase where the reaction occurs. nih.gov The advantages of PTC include the ability to use simpler and less expensive bases like potassium hydroxide instead of moisture-sensitive alkoxides, reduced dependence on anhydrous organic solvents, and enhanced reactivity leading to shorter reaction times and higher yields. nih.gov While specific studies detailing PTC for this compound are not prevalent, the principles of PTC are widely applicable to base-catalyzed condensation reactions. nih.gov
Another approach involves modifying the solvent and base system. For instance, a patented industrial process utilizes sodium methoxide in DMF with reflux temperatures between 90-110°C for 8-10 hours, achieving very high product yields. google.com This demonstrates a deviation from the traditional use of the corresponding alcohol as a solvent.
| Parameter | Classical Protocol (e.g., Sodium Methoxide) | Alternative Protocol (e.g., Phase-Transfer Catalysis) |
|---|---|---|
| Base | Stoichiometric Sodium Alkoxide (e.g., NaOCH₃) organic-chemistry.org | Catalytic amount of PTC agent with simple aqueous base (e.g., KOH) nih.gov |
| Solvent | Anhydrous alcohol or polar aprotic (e.g., DMF) google.comorganic-chemistry.org | Biphasic system (organic/aqueous), potentially reducing organic solvent use nih.gov |
| Conditions | Requires anhydrous conditions; often elevated temperatures google.com | Generally milder conditions, compatible with moisture nih.gov |
| Reagent Handling | Moisture-sensitive strong base requires careful handling | Easier handling of aqueous bases and catalyst |
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts are directed toward developing more environmentally benign synthetic routes for chemical production. These approaches aim to increase energy efficiency, reduce waste, and utilize less hazardous materials. mdpi.com
Microwave-Assisted Synthesis is a prominent green chemistry technique that can be applied to the Dieckmann condensation. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles compared to conventional heating methods. mdpi.combeilstein-journals.org This acceleration is due to the efficient and direct transfer of energy to the reacting molecules. mdpi.com For the synthesis of this compound, a microwave-assisted approach would involve irradiating the mixture of dimethyl adipate and a base, potentially leading to a significant reduction in the 8-10 hour timeframe reported for conventional heating. google.commdpi.com
The use of alternative solvents and catalysts is another cornerstone of green synthesis. Ionic liquids, for example, are considered greener alternatives to volatile organic compounds due to their low vapor pressure. mdpi.com Furthermore, developing catalytic versions of the Dieckmann condensation that replace stoichiometric strong bases aligns with green principles by reducing waste. While strong bases are traditionally required, research into catalytic systems is an active area. For example, the use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling.
| Parameter | Conventional Heating Method | Green Approach (e.g., Microwave-Assisted) |
|---|---|---|
| Energy Source | Oil bath / Reflux condenser google.com | Microwave Irradiation mdpi.combeilstein-journals.org |
| Reaction Time | Typically several hours (e.g., 8-10 hours) google.com | Potentially minutes mdpi.combeilstein-journals.org |
| Solvent | Traditional organic solvents (e.g., DMF, Toluene, Alcohols) google.comorganic-chemistry.org | Greener solvents (e.g., ionic liquids) or solvent-free conditions mdpi.com |
| Yield | High yields are achievable (up to 99%) but require long reaction times google.com | Often higher or comparable yields in a fraction of the time mdpi.com |
| Environmental Impact | Higher energy consumption, reliance on potentially hazardous solvents | Lower energy consumption, potential for less solvent waste mdpi.commdpi.com |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Oxocyclopentanecarboxylate
Enolization and Tautomeric Equilibria
Due to the presence of acidic α-hydrogens, methyl 2-oxocyclopentanecarboxylate undergoes keto-enol tautomerism, a rapid equilibrium between the keto and enol forms. libretexts.org This equilibrium is a fundamental characteristic that significantly influences its reactivity. The interconversion is catalyzed by trace amounts of acids or bases. libretexts.org
Solvent Effects on Keto-Enol Ratios
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. Generally, for β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium towards the more polar keto form. researchgate.netmissouri.edu However, the specific interactions between the solute and solvent molecules play a crucial role. For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the keto form, while non-polar solvents such as chloroform (B151607) tend to stabilize the enol tautomer. nih.gov This is attributed to the ability of polar aprotic solvents to act as hydrogen bond acceptors, which can stabilize the enol form. missouri.edu Protic solvents, capable of both donating and accepting protons, can also influence the equilibrium by facilitating proton transfer. researchgate.net
Table 1: Solvent Effects on Keto-Enol Tautomerism
| Solvent Property | Effect on Equilibrium | Rationale |
|---|---|---|
| Polarity | Increasing polarity generally favors the keto form. missouri.edu | The more polar tautomer is stabilized to a greater extent by a polar solvent. |
| Hydrogen Bond Donating Ability | Can stabilize the keto form through hydrogen bonding with the carbonyl oxygen. | Specific solvent-solute interactions can override general polarity effects. |
| Hydrogen Bond Accepting Ability | Can stabilize the enol form by accepting a hydrogen bond from the enolic hydroxyl group. missouri.edu | Strong hydrogen bond acceptors like DMSO can shift the equilibrium towards the enol form. missouri.edu |
Spectroscopic Investigations of Tautomeric Forms
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for studying keto-enol tautomerism. researchgate.netnih.gov In ¹H NMR spectroscopy, the keto and enol forms give rise to distinct signals, allowing for their quantification. For instance, the enolic hydroxyl proton and the vinylic proton of the enol form have characteristic chemical shifts. In ¹³C NMR spectroscopy, the carbonyl carbon of the keto form and the enolic carbons of the enol form also appear at different chemical shifts, providing further evidence for the existence of both tautomers. researchgate.netnih.gov UV-Vis spectroscopy can also be employed, as the keto and enol forms often have different absorption maxima due to differences in their electronic structures. nih.gov
Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for such reactions. alevelchemistry.co.uk Its enolizable nature allows it to act as a nucleophile in a variety of transformations.
Dieckmann Cyclization as an Intramolecular Claisen Condensation
The Dieckmann cyclization is a classic example of an intramolecular Claisen condensation, a powerful method for forming cyclic β-keto esters. libretexts.orgopenstax.orgfiveable.me This reaction is particularly effective for the synthesis of five- and six-membered rings, which are relatively strain-free. libretexts.org
The mechanism of the Dieckmann cyclization mirrors that of the intermolecular Claisen condensation. libretexts.orgopenstax.org The reaction is initiated by a base, which abstracts an acidic α-hydrogen from one of the ester groups to form an enolate ion. libretexts.orgchemistrysteps.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. libretexts.orgopenstax.orglibretexts.org This intramolecular nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel an alkoxide leaving group, resulting in the formation of the cyclic β-keto ester. libretexts.org The reaction is driven to completion by the deprotonation of the newly formed, highly acidic β-keto ester by the base. chemistrysteps.com
Role in Cyclic Ketone Construction
This compound is a pivotal intermediate in the construction of cyclic ketones, most notably through the Dieckmann cyclization, which is an intramolecular Claisen condensation. masterorganicchemistry.com In this type of reaction, a diester reacts intramolecularly in the presence of a base to form a β-keto ester. The synthesis of this compound itself from dimethyl adipate (B1204190) serves as a prime example of this pathway. reddit.com
The mechanism involves the deprotonation of the α-hydrogen from one of the ester groups in dimethyl adipate by a base, such as sodium methoxide (B1231860), to form an enolate. reddit.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a five-membered ring. masterorganicchemistry.comreddit.com Subsequent elimination of a methoxide ion yields the cyclic β-keto ester, this compound. This compound can then be further modified, for instance, through hydrolysis and decarboxylation, to yield cyclopentanone (B42830). The versatility of this method allows chemists to synthesize a wide array of substituted cyclic ketone products, which are crucial components in more complex molecular frameworks. masterorganicchemistry.com
Michael Addition Reactions
The presence of an acidic α-hydrogen between the two carbonyl groups makes this compound an excellent nucleophile for Michael addition reactions. This reaction involves the 1,4-conjugate addition of a nucleophile (in this case, the enolate of this compound) to an α,β-unsaturated carbonyl compound. pitt.edu
The Michael reaction can be effectively catalyzed by various transition metal compounds, with iron(III) chloride hexahydrate (FeCl₃·6H₂O) being a particularly efficient and practical catalyst. pitt.edu Research on the closely related ethyl 2-oxocyclopentanecarboxylate demonstrates the efficacy of this method. The reaction with Michael acceptors like methyl vinyl ketone proceeds cleanly at room temperature, often without the need for a solvent if the reactants are liquid. pitt.edu
The advantages of using FeCl₃·6H₂O include high yields (often quantitative), the requirement for only a small amount of catalyst (as low as 1 mol%), and simple work-up procedures. pitt.edu Since no significant side reactions are observed, the product can often be purified by simple distillation directly from the reaction mixture or by filtration through a short silica (B1680970) gel column to remove the iron catalyst. pitt.edu This method is notable for not requiring anhydrous or inert atmospheric conditions, making it a robust choice for synthesis. pitt.edu
Table 1: Iron-Catalyzed Michael Addition of Ethyl 2-oxocyclopentanecarboxylate Data sourced from studies on analogous ethyl ester reactions.
| Michael Acceptor | Catalyst | Conditions | Yield |
| Methyl vinyl ketone | FeCl₃·6H₂O | Room temp, 12 hr | 91-93% |
Significant advancements have been made in the use of organocatalysts to achieve asymmetric Michael additions, yielding products with high enantioselectivity. This compound is a common substrate in these reactions, particularly with nitroalkenes like trans-β-nitrostyrene. thieme-connect.delibretexts.org Chiral organocatalysts, such as those derived from cinchona alkaloids (e.g., cinchonidine-squaramide) or prolinol ethers, are frequently employed. reddit.comthieme-connect.denih.gov
These bifunctional catalysts typically operate through a dual-activation mechanism. A primary or secondary amine moiety on the catalyst reacts with the ketone of the substrate to form a transient enamine, which acts as the nucleophile. unica.it Simultaneously, another functional group on the catalyst, such as a thiourea (B124793) or squaramide motif, activates the nitroalkene electrophile via hydrogen bonding. nih.govunica.it This highly organized transition state directs the approach of the enamine to one face of the nitroalkene, resulting in high stereocontrol.
Studies using immobilized cinchona-squaramide organocatalysts have shown excellent yields (up to 99%) and enantioselectivities (up to 98% ee) for the addition of this compound to trans-β-nitrostyrene. thieme-connect.de The reaction produces the corresponding Michael adduct, methyl (R)-1-((S)-2-nitro-1-phenylethyl)-2-oxocyclopentane-1-carboxylate, a valuable chiral building block. libretexts.org
Table 2: Organocatalytic Asymmetric Michael Addition to trans-β-Nitrostyrene
| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| This compound | Cinchonidine-Squaramide | Michael Adduct | Up to 99% | Up to 98% |
| This compound | 3,4-Bis[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione | methyl (R)-1-((S)-2-nitro-1-phenylethyl)-2-oxocyclopentane-1-carboxylate | High | High |
Wittig Reactions for Ring Construction
The ketone functional group of this compound can undergo the Wittig reaction, a powerful method for forming a carbon-carbon double bond by reacting a carbonyl with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com This reaction is instrumental in organic synthesis for converting ketones into alkenes. While often used for linear chain extension, the Wittig reaction can also be employed in an intramolecular fashion to construct new rings, creating fused bicyclic systems. rsc.orgreddit.com
In a potential intramolecular application for ring construction, a molecule would be synthesized containing both the this compound core and a phosphonium (B103445) salt tethered by a suitable carbon chain. Upon treatment with a strong base (like n-butyllithium), a phosphorus ylide is formed within the same molecule. masterorganicchemistry.com This intramolecular ylide can then react with the ketone carbonyl. The reaction proceeds through a four-membered oxaphosphetane intermediate, which subsequently collapses to form a new, fused ring containing an alkene and the by-product triphenylphosphine (B44618) oxide. masterorganicchemistry.com The length and nature of the tether connecting the ylide to the cyclopentanone ring would determine the size and characteristics of the newly formed ring. Such strategies have been successfully applied to create complex fused bicyclic and polycyclic frameworks from other cyclic ketones. rsc.org
Alkylation Reactions
The α-carbon situated between the ketone and ester groups in this compound is highly acidic and can be readily deprotonated by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile that can participate in alkylation reactions with various electrophiles, such as alkyl halides. This C-C bond-forming reaction is fundamental for introducing alkyl substituents at the α-position.
The structure of this compound presents two potential sites for enolization: the α-carbon between the two carbonyls (C1) and the α-carbon on the other side of the ketone (C5). However, the acidity of the proton at C1 is significantly higher due to the resonance stabilization provided by both the ketone and the ester groups. Consequently, deprotonation occurs almost exclusively at this position, leading to excellent regioselectivity in subsequent alkylation reactions.
In a typical procedure, treating the β-keto ester with a base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMF generates the C1 carbanion. This nucleophile can then react with an alkyl halide in an S_N2-type reaction to form a new carbon-carbon bond exclusively at the C1 position. This high degree of regioselectivity makes this compound and its analogues reliable substrates for synthesizing specifically substituted cyclopentanone derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Formation of Alkyl-Substituted Derivatives
The formation of alkyl-substituted derivatives of this compound is a key transformation, enabling the introduction of various alkyl groups onto the cyclopentanone ring. This process typically involves the alkylation of the enolate ion of the parent compound. libretexts.org The enolate is generated by treating this compound with a suitable base, which abstracts an acidic α-hydrogen. The resulting nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to form the alkyl-substituted product. libretexts.org
The choice of base and reaction conditions is crucial for the success of the alkylation. Strong bases such as lithium diisopropylamide (LDA) are often employed to ensure complete enolate formation. libretexts.orglibretexts.org The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org
It's important to note that the alkylating agents are generally restricted to methyl or primary alkyl halides. libretexts.org Secondary halides tend to react poorly, while tertiary halides are prone to undergoing E2 elimination as a competing reaction. libretexts.org The use of less expensive alkylating agents like alkyl chlorides and sulfates can sometimes lead to the formation of O-alkylated byproducts. google.com To favor the desired C-alkylation, more reactive but also more costly alkyl bromides and iodides are often preferred. google.com
In cases of unsymmetrical ketones, such as 2-methylcyclohexanone, alkylation can lead to a mixture of products, with the major product typically arising from alkylation at the less sterically hindered position. libretexts.orglibretexts.org
A notable application of this reaction is in the synthesis of 2-tert-pentylcyclopentanone, where 1-trimethylsiloxycyclopentene is reacted with 2-chloro-2-methylbutane (B165293) in the presence of titanium tetrachloride. orgsyn.org
Table 1: Alkylation of this compound
| Reactant | Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| This compound | Alkyl Halide (R-X, where R is methyl or primary alkyl) | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Methyl 2-alkyl-2-oxocyclopentanecarboxylate | libretexts.org, libretexts.org |
| 1-Trimethylsiloxycyclopentene | 2-Chloro-2-methylbutane | - (Lewis Acid catalyst: TiCl4) | Dichloromethane | 2-tert-Pentylcyclopentanone | orgsyn.org |
Aldol (B89426) Condensation Reactions
This compound can participate in aldol condensation reactions, a fundamental carbon-carbon bond-forming process in organic chemistry. masterorganicchemistry.com In these reactions, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com
When reacting with another carbonyl compound that has no α-hydrogens, such as an aromatic aldehyde, the reaction is known as a Claisen-Schmidt condensation. libretexts.org This type of mixed or crossed aldol reaction is particularly useful as it can lead to a single major product. libretexts.org For instance, the reaction of cyclopentanone with valeraldehyde (B50692) has been studied over various heterogeneous catalysts. researchgate.net
The success of a mixed aldol reaction often depends on one reactant readily forming an enolate while the other acts as the electrophilic acceptor. libretexts.org For example, if one reactant has particularly acidic α-hydrogens, it will preferentially form the enolate. libretexts.org
The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate ion. libretexts.org Heating the reaction mixture often promotes the dehydration of the initial aldol addition product to yield the more stable α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com
Table 2: Aldol Condensation Involving Cyclopentanone Derivatives
| Enolate Source | Carbonyl Acceptor | Catalyst/Base | Key Product Type | Reference |
|---|---|---|---|---|
| Cyclopentanone | Valeraldehyde | Heterogeneous metal oxides (e.g., FeO-MgO) | 2-Pentylidenecyclopentanone | researchgate.net |
| Ethylacetoacetate | Cyclopentanone | Sodium ethoxide | β-Hydroxy ketone derivative | libretexts.org |
Oxidation Reactions
Formation of Carboxylic Acids and Ketones
The oxidation of this compound can lead to the formation of carboxylic acids and ketones. The specific products formed depend on the oxidizing agent and the reaction conditions. Strong oxidizing agents can cleave the cyclopentanone ring, breaking carbon-carbon bonds to form dicarboxylic acids. libretexts.org For example, the oxidation of cyclic ketones like cyclopentanone can yield glutaric acid. bibliotekanauki.pl
A significant reaction in this category is the Baeyer-Villiger oxidation, where a peroxycarboxylic acid converts a ketone into an ester. libretexts.orgchemistrysteps.com This reaction is synthetically valuable because it allows for the oxidation of ketones without degrading the molecular structure. libretexts.org The resulting ester can then be hydrolyzed to a carboxylic acid and an alcohol. chemistrysteps.com
Oxidizing Agents and Conditions
A variety of oxidizing agents can be used to effect these transformations. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used, but they often lead to ring cleavage. libretexts.orglibretexts.org Chromic acid (H₂CrO₄) is another powerful oxidizing agent for converting secondary alcohols (which could be formed from the reduction of the ketone) to ketones. libretexts.org
For the more controlled Baeyer-Villiger oxidation, peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) are commonly employed. libretexts.orgchemistrysteps.com Other methods for the oxidative cleavage of olefins (which could be formed from the cyclopentanone ring) to carboxylic acids include the use of ozone (O₃) followed by an oxidative workup, or catalytic amounts of osmium tetroxide (OsO₄) or ruthenium dioxide (RuO₂) in the presence of a co-oxidant like oxone or sodium periodate (B1199274) (NaIO₄). organic-chemistry.org
Table 3: Oxidation Reactions of Cyclopentanone Derivatives
| Starting Material | Oxidizing Agent | Reaction Type | Major Product | Reference |
|---|---|---|---|---|
| Cyclopentanone | Potassium permanganate (KMnO₄) | Oxidative Cleavage | Glutaric acid | bibliotekanauki.pl, libretexts.org |
| Cyclopentanone | meta-Chloroperoxybenzoic acid (mCPBA) | Baeyer-Villiger Oxidation | 6-Hexanolactone | libretexts.org |
| Alkenes (from ring) | Ozone (O₃) then H₂O₂ | Ozonolysis | Dicarboxylic acids | organic-chemistry.org, libretexts.org |
Reduction Reactions
Conversion to Alcohols and Other Reduced Forms
The reduction of the ketone group in this compound leads to the formation of the corresponding secondary alcohol, methyl 2-hydroxycyclopentanecarboxylate. This is a common and synthetically useful transformation. libretexts.org The reduction involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com
If a more powerful reducing agent is used, it is possible to reduce both the ketone and the ester functional groups. The reduction of a carboxylic acid or an ester typically yields a primary alcohol. libretexts.org Therefore, complete reduction of this compound would lead to a diol.
The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the reaction conditions.
Table 4: Reduction of Carbonyl Compounds
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| Aldehyde | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | libretexts.org, vaia.com |
| Ketone | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | libretexts.org, vaia.com |
| Carboxylic Acid or Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | libretexts.org |
Reducing Agents and Conditions
The reduction of the keto group in this compound to a hydroxyl group can be achieved using various reducing agents under specific conditions. The choice of reagent often influences the stereochemical outcome of the reaction, yielding diastereomeric hydroxy esters. Common methods include catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Catalysts such as platinum (Pt), palladium (Pd), and nickel (Ni) are frequently employed. The reaction typically proceeds with syn-stereoselectivity, where both hydrogen atoms add to the same face of the cyclopentanone ring from the surface of the catalyst. youtube.com This process is thermodynamically favorable as it leads to a more stable alkane. youtube.com For β-keto esters like this compound, catalytic hydrogenation can effectively reduce the ketone function to a secondary alcohol. The conditions for catalytic hydrogenation, such as pressure and temperature, can be optimized to ensure high conversion and selectivity. rsc.org
Metal Hydride Reduction: Sodium borohydride (NaBH₄) is a common and milder reducing agent that selectively reduces ketones in the presence of esters. stackexchange.com The reduction of this compound with NaBH₄ would primarily yield methyl 2-hydroxycyclopentanecarboxylate. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. ias.ac.in While NaBH₄ does not readily reduce esters, its reactivity can be enhanced by the addition of Lewis acids or by conducting the reaction at higher temperatures, which could potentially lead to the reduction of both the ketone and the ester functionalities. reddit.com For instance, a combination of NaBH₄ and lithium chloride in a solvent like THF can reduce methyl esters to alcohols. reddit.com The diastereoselectivity of the reduction of cyclic ketones with NaBH₄ is influenced by steric factors, often leading to a mixture of cis and trans isomers of the corresponding alcohol.
Table 1: Common Reducing Agents for this compound
| Reducing Agent | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Hydrogen (H₂) | Platinum (Pt), Palladium (Pd), or Nickel (Ni) | Methyl 2-hydroxycyclopentanecarboxylate | youtube.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Methyl 2-hydroxycyclopentanecarboxylate | stackexchange.comias.ac.in |
| Sodium Borohydride (NaBH₄) with Lewis Acid (e.g., LiCl) | Tetrahydrofuran (THF) | 2-(Hydroxymethyl)cyclopentanol | reddit.com |
Asymmetric Reduction for Chiral Alcohol Synthesis
The synthesis of specific chiral isomers of methyl 2-hydroxycyclopentanecarboxylate can be achieved through asymmetric reduction, a process of significant interest for the production of enantiomerically pure compounds for applications in pharmaceuticals and natural product synthesis. This is accomplished using chiral catalysts or biocatalysts that favor the formation of one enantiomer over the other.
Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium(II) complexes, particularly those with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters. researchgate.netresearchgate.net These catalysts can achieve high enantioselectivity (ee) and diastereoselectivity (de). For example, the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts can yield the corresponding β-hydroxy esters with excellent ee values, often exceeding 90%. researchgate.netnptel.ac.in The catalytic activity and stereoselectivity are highly dependent on the reaction conditions, including the solvent, temperature, and the presence of additives. researchgate.net
Biocatalytic Reduction with Baker's Yeast: Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones, including β-keto esters. acgpubs.orgmdpi.com The enzymes within the yeast cells act as chiral reducing agents, typically yielding high enantiomeric excess of the corresponding alcohol. youtube.com The reduction of β-keto esters with baker's yeast generally proceeds under mild conditions, using sucrose (B13894) or glucose as an energy source. acgpubs.org For instance, the enantioselective reduction of a related compound, 2-allyl-2-carboethoxy-cyclopentanone, using baker's yeast in the presence of CuO has been reported to achieve over 99% ee. nih.gov The stereochemical outcome of yeast reductions can sometimes be influenced by the substrate structure and reaction conditions. semanticscholar.org
Table 2: Asymmetric Reduction of β-Keto Esters
| Catalyst/Biocatalyst | Ligand/Conditions | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ruthenium(II) | (S)-BINAP, H₂ | β-Keto ester | (S)-β-Hydroxy ester | >90% | researchgate.netnptel.ac.in |
| Baker's Yeast (Saccharomyces cerevisiae) | Sucrose/Water | β-Keto ester | Chiral β-Hydroxy ester | >90% | acgpubs.org |
| Baker's Yeast with CuO | - | 2-Allyl-2-carboethoxy-cyclopentanone | (+)-2-Allyl-2-carboethoxy-cyclopentanol | >99% | nih.gov |
Nucleophilic Substitution Reactions
The structure of this compound offers sites for nucleophilic attack, leading to substitution reactions. A key reaction in this category involves the replacement of the methoxycarbonyl group.
Replacement of the Methoxycarbonyl Group
The methoxycarbonyl group of this compound can be replaced through a sequence of reactions, most notably through hydrolysis followed by decarboxylation. libretexts.org This process effectively removes the ester functionality and replaces it with a hydrogen atom, yielding cyclopentanone. The Krapcho decarboxylation offers a direct method for the dealkoxycarbonylation of β-keto esters under neutral conditions. wikipedia.orgchem-station.com This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions. chem-station.com The Krapcho decarboxylation typically involves heating the β-keto ester in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride. wikipedia.orgchem-station.comyoutube.com
Common Nucleophiles and Conditions
The carbon alpha to both the ketone and the ester in this compound is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then participate in substitution reactions.
Alkylation: A common nucleophilic substitution involves the alkylation of the α-carbon. ucalgary.ca The enolate, generated by a base such as sodium ethoxide, can react with alkyl halides in an SN2 fashion. ucalgary.ca This introduces an alkyl group at the carbon between the carbonyl and the ester groups. libretexts.org For this reaction to be effective, primary alkyl halides are preferred to avoid competing elimination reactions. ucalgary.ca An example of such a reaction involves the alkylation of ethyl 2-oxocyclopentanecarboxylate with an ethyl propionate (B1217596) derivative in the presence of KOH in DMF. stackexchange.com
Decarboxylation Conditions: In the Krapcho decarboxylation, the nucleophile is typically a halide ion, such as chloride from LiCl, which attacks the methyl group of the ester in an SN2 reaction. wikipedia.org This is followed by the loss of carbon dioxide. youtube.com The reaction is usually carried out at elevated temperatures in a solvent like wet DMSO. youtube.com
Table 3: Nucleophilic Substitution Reactions and Conditions
| Reaction Type | Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | Enolate of this compound | Base (e.g., NaOEt), Alkyl Halide (R-X) | Methyl 1-alkyl-2-oxocyclopentanecarboxylate | libretexts.orgucalgary.ca |
| Krapcho Decarboxylation | Halide ion (e.g., Cl⁻) | LiCl, wet DMSO, heat | Cyclopentanone | wikipedia.orgchem-station.com |
Ring Transformations and Rearrangement Reactions
The cyclopentane (B165970) ring of this compound and its derivatives can undergo transformations that lead to either an expansion or a contraction of the ring structure.
Cyclopentane Ring Expansion and Contraction
Ring Expansion: A common method for the one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (B1218177), often referred to as the Büchner-Curtius-Schlotterbeck reaction. numberanalytics.com When a cyclic ketone like cyclopentanone (which can be derived from this compound) is treated with diazomethane, it can yield the next larger cyclic ketone, in this case, cyclohexanone. organicreactions.orgresearchgate.net The reaction proceeds through the nucleophilic attack of diazomethane on the carbonyl carbon, followed by a rearrangement that incorporates the methylene (B1212753) group from diazomethane into the ring. organicreactions.org
Another significant ring expansion method is the Tiffeneau-Demjanov rearrangement. wikiwand.comddugu.ac.in This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikiwand.com For a derivative of this compound, this would first require conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, to generate the necessary 1-aminomethyl-cyclopentanol precursor. Treatment with nitrous acid then generates a diazonium ion, which, upon rearrangement and loss of nitrogen gas, leads to the ring-expanded ketone. organicreactions.orgwikipedia.org
Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. numberanalytics.comwikipedia.org To apply this to this compound, the α-carbon would first need to be halogenated. Treatment of the resulting α-halo-β-keto ester with a base, such as an alkoxide, would induce the rearrangement. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted ester. wikipedia.org For an α-halocyclopentanone derivative, this would lead to a cyclopropanecarboxylic acid derivative. organicreactions.org
Table 4: Ring Transformation Reactions
| Reaction Name | Starting Material Derivative | Reagents | Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| Büchner-Curtius-Schlotterbeck | Cyclopentanone | Diazomethane (CH₂N₂) | Ring Expansion | Cyclohexanone | numberanalytics.comorganicreactions.org |
| Tiffeneau-Demjanov | 1-Aminomethyl-cyclopentanol | Nitrous Acid (HNO₂) | Ring Expansion | Cyclohexanone | wikiwand.comwikipedia.org |
| Favorskii Rearrangement | α-Halocyclopentanone | Base (e.g., alkoxide) | Ring Contraction | Cyclopropanecarboxylic acid derivative | numberanalytics.comwikipedia.org |
Formation of Bicyclic Systems
The formation of bicyclic systems from this compound is a significant transformation in organic synthesis, providing access to complex molecular architectures found in natural products and pharmaceutically active compounds. A primary and well-established method for constructing a new six-membered ring onto the existing cyclopentane ring is the Robinson annulation. nrochemistry.comresearchgate.netmasterorganicchemistry.com This powerful reaction sequence involves two key steps: a Michael addition followed by an intramolecular aldol condensation. nrochemistry.comresearchgate.netmasterorganicchemistry.com
The process begins with the Michael addition of the enolate of this compound to an α,β-unsaturated ketone, most commonly methyl vinyl ketone. mdpi.comucla.edu This conjugate addition is catalyzed by a base and results in the formation of a 1,5-dicarbonyl compound, specifically methyl 2-(3-oxobutyl)cyclopentane-1-carboxylate. masterorganicchemistry.comlibretexts.org
The regioselectivity of the intramolecular aldol condensation is generally high, favoring the formation of the more thermodynamically stable six-membered ring over a strained four-membered ring. libretexts.org The versatility of the Robinson annulation allows for the synthesis of a variety of substituted bicyclic systems by employing different α,β-unsaturated ketones in the initial Michael addition step.
Table 1: Michael Addition of this compound Analogs
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Methyl-1,3-cyclopentanedione (B45155) | Methyl vinyl ketone | Triethylamine (B128534) | Dichloromethane | 12 h | 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | 95 | chemicalbook.com |
Table 2: Intramolecular Cyclization of Michael Adducts
| Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Piperidinium Acetate | Water | Not Specified | Bridged ketol of the [3.2.1]bicyclooctane series | Not Specified | acs.org |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Pyrrolidinium Acetate | Anhydrous Ether | Not Specified | Bicyclic ketol of the perhydroindan series | Not Specified | acs.org |
It is important to note that while the general principles of the Robinson annulation are well-documented for ketones, specific and detailed research findings on the direct application to this compound can be limited in readily available literature. However, the reactivity of analogous compounds, such as 2-methyl-1,3-cyclopentanedione, provides strong evidence for the expected reaction pathway. chemicalbook.comacs.org For instance, the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone proceeds in high yield (95%) to form the corresponding 1,5-dicarbonyl compound. chemicalbook.com Subsequent intramolecular cyclization of this adduct has been shown to yield different bicyclic systems depending on the catalyst and conditions used, affording either bridged ketols of the [3.2.1]bicyclooctane series or bicyclic ketols of the perhydroindan series (a bicyclo[4.3.0]nonane derivative). acs.org These findings underscore the potential for this compound to serve as a versatile precursor for the synthesis of diverse bicyclic frameworks.
Applications in Advanced Organic Synthesis
As a Chiral Building Block
Methyl 2-oxocyclopentanecarboxylate is a key substrate for creating chiral molecules. The presence of the ketone and ester groups on a cyclopentane (B165970) framework provides multiple reaction sites for asymmetric transformations, enabling the synthesis of stereochemically defined products.
Asymmetric catalysis provides a powerful method for converting prochiral substrates like this compound into enantiomerically enriched products. For instance, the compound is a foundational starting material in the asymmetric synthesis of the core structure of viridenomycin, a complex natural product. rsc.org This process involves the construction of a fully substituted cyclopentene (B43876) ring with three distinct stereogenic centers, highlighting the utility of the starting keto-ester in elaborate synthetic pathways. rsc.org
Another significant application is in the synthesis of chiral 1,2-disubstituted imidazolylmethylcyclopentanol derivatives. These syntheses utilize this compound as the initial building block to construct the cyclopentane core, upon which the chiral centers are established. Subsequent separation of the enantiomers allows for the isolation of specific stereoisomers, which have been shown to possess potent biological activity.
Biocatalysis, which employs enzymes to perform chemical transformations, offers high selectivity under mild reaction conditions. While specific biocatalytic reductions or resolutions of this compound are not extensively documented in prominent literature, the broader class of β-keto esters is well-known to be amenable to such transformations. Enzymes, particularly ketoreductases and lipases, are frequently used for the asymmetric reduction of the ketone or the enantioselective hydrolysis of the ester. For example, whole-cell biocatalysts like Acetobacter pasteurianus have been successfully used for the anti-Prelog reduction of other prochiral ketones, yielding (R)-alcohols with high enantiomeric excess. nih.gov Similarly, lipases are widely applied in the kinetic resolution of various esters, a technique that could theoretically be applied to resolve a racemic derivative of this compound. nih.gov
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a rapid racemization of the starting material with a highly selective kinetic resolution, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomerically pure product. This technique is particularly effective for compounds like β-keto esters that have an easily epimerizable stereocenter. While specific DKR protocols for this compound are not widely reported, the principles are highly applicable. Generally, the process involves a catalyst for racemization (often a base) and a catalyst for the stereoselective reaction (often an enzyme like a lipase (B570770) or a chiral metal complex). nih.govsunyempire.edu This dual-catalyst system ensures that the less reactive enantiomer is continuously converted into the more reactive one, which is then consumed in the irreversible resolution step, leading to a high yield of the desired enantiopure product. nih.gov
The primary goal of using this compound as a chiral building block is the synthesis of enantiomerically enriched compounds. These are molecules where one enantiomer is present in a significantly greater amount than the other. A key example is the synthesis of chiral 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol, where the process starts from this compound. After a series of reactions, the resulting enantiomers were separated and identified as potent biological agents. This demonstrates that the cyclopentane scaffold from the starting material can be effectively transformed into complex, optically active final products.
Precursor for Pharmaceutical Intermediates
The structural framework of this compound is present in several pharmaceutically active compounds, making it a valuable precursor in their synthesis. Its ability to undergo various chemical modifications allows for the construction of complex intermediates required for drug manufacturing. The compound is cited as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug Loxoprofen (B1209778), as well as in the creation of various antibiotics. google.com
A significant application of this compound is its use as a starting material for the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in the treatment of hormone-dependent breast cancer.
Researchers have successfully prepared series of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives using this compound. These derivatives were evaluated for their ability to inhibit aromatase in vitro. Several of these synthesized compounds demonstrated potent inhibitory activity.
Table 1: Research Findings on Aromatase Inhibitors Synthesized from this compound
| Compound | Description | Key Finding | Reference |
|---|---|---|---|
| 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol | A non-steroidal imidazolylmethylcyclopentanol derivative. | Identified as a potent aromatase inhibitor with an IC50 value of 4 x 10-8M. | rsc.org |
| Various 1,2-disubstituted imidazolylmethylcyclopentanol derivatives | Two series of derivatives (5a-d, 10a-d) were synthesized. | Several compounds showed more potent aromatase inhibitory activity than the steroidal inhibitor Formestane. | rsc.org |
The enantiomers of the most potent compound were separated, and their absolute configurations were determined, confirming the importance of stereochemistry for biological activity. This line of research underscores the value of this compound as a foundational element in the development of novel therapeutic agents.
Development of Iron Chelators and Trapping Agents
The β-ketoester group in this compound enables it to act as a bidentate ligand, capable of forming coordination compounds with various metal ions. oup.com This chelating ability is the basis for its development as an agent for trapping metal ions, particularly iron(III).
The ability of this compound to chelate iron(III) has been investigated for its potential benefits in food science, where iron chelates can increase the bioavailability of this essential nutrient in human diets. oup.comresearchgate.net Iron depletion through chelation is also a proven therapeutic strategy in the treatment of cancer, targeting iron-dependent enzymes essential for tumor growth. nih.gov
| Application Area | Metal Ion | Key Finding |
| Food Science | Iron(III) | Potential to increase iron bioavailability. oup.comresearchgate.net |
| Flavor Industry | Metal Ions | Acts as a trapping agent for flavors due to chelating effects. oup.comresearchgate.net |
| Oncology | Iron(III) | Iron depletion strategies are effective in cancer treatment. nih.gov |
The speed and mechanism of chelation are critical for the practical application of a chelating agent. Kinetic studies have been performed to understand the complexation of this compound with metal ions. The kinetics of its reaction with Chromium(III) in an aqueous solution have been investigated. sigmaaldrich.comsigmaaldrich.com Furthermore, detailed kinetic parameters for its chelation with Iron(III) have been determined, revealing a double-pathway mechanism for the monochelate complexation. oup.comresearchgate.net
Precursors for Antiepileptic and Anti-inflammatory Drugs
Alkyl 2-oxocycloalkanecarboxylates, the class of compounds to which this compound belongs, have garnered significant scientific attention for their pharmacological properties. oup.com They are considered valuable lead compounds for the development of safer antiepileptic drugs. oup.com In addition to their potential in epilepsy treatment, certain derivatives of these compounds have been shown to possess anti-inflammatory effects. oup.com Related heterocyclic structures, such as imidazo[1,2-a]pyridines, also exhibit anti-inflammatory activity. organic-chemistry.org
Synthesis of Antitumor Agents
This compound contributes to the development of antitumor agents through multiple mechanisms. Its derivatives, such as the 1,2-disubstituted imidazolylmethylcyclopentanol compounds, show potential as aromatase inhibitors for treating hormone-dependent cancers. Furthermore, the inherent iron-chelating capability of the molecule is highly relevant. Iron depletion is a recognized strategy for cancer therapy, as it can inhibit critical iron-dependent enzymes like ribonucleotide reductase, thereby halting cell proliferation. nih.gov The synthesis of novel polyaminocarboxylate-based chelators has demonstrated enhanced cytotoxic activities in cancer cell lines compared to clinically available agents. nih.gov
| Compound/Derivative Class | Proposed Antitumor Mechanism |
| 1,2-Disubstituted Imidazolylmethylcyclopentanol Derivatives | Aromatase inhibition for hormone-dependent cancers. |
| Polyaminocarboxylate-based Chelators | Iron depletion, targeting enzymes like ribonucleotide reductase. nih.gov |
| Imidazo[1,2-a]pyridine Derivatives | General antitumor properties. organic-chemistry.org |
Use in Agrochemical Development
This compound serves as a crucial intermediate in the synthesis of various agrochemicals. htdchem.com Its unique chemical structure allows for the creation of complex molecules that are effective in crop protection. htdchem.com
Synthesis of Pesticide Analogs (e.g., Pyrethroids)
This compound is recognized for its utility in the development of pesticide analogs, including pyrethroids. Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of pyrethrins, which are naturally occurring compounds extracted from chrysanthemum flowers. nih.govgoogle.com The synthesis of these complex molecules often involves multiple steps, and this compound can serve as a key building block in creating the necessary molecular frameworks. htdchem.comnih.gov The development of photostable pyrethroids, such as permethrin, marked a significant advancement in insecticide technology. nih.gov
The versatility of this compound also extends to its use as a starting material for chiral organocatalysts, which are valuable in promoting enantioselective reactions in the synthesis of agrochemicals. htdchem.com
Contributions to Food Science
In the food industry, this compound and related 1,3-ketoesters have potential applications due to their ability to interact with and trap flavor compounds. oup.comresearchgate.net This property is largely attributed to their chelating effects. oup.comresearchgate.net
Role in Flavor Stabilization through Metal Ion Chelation
One of the key functions of this compound in food science is its ability to act as a chelating agent, particularly for metal ions like iron(III). oup.comresearchgate.net Iron can be present as a trace element in various food products and beverages. oup.comresearchgate.net While essential for nutrition, the presence of free iron ions can catalyze oxidative degradation processes, leading to off-flavors and reduced shelf life. oup.com
This compound, being a β-keto ester, can form coordination compounds with metal ions. oup.com By chelating, or trapping, these metal ions, it helps to prevent their participation in undesirable chemical reactions, thereby enhancing the flavor stability of the food product. oup.com Research has been conducted to investigate the thermodynamic and kinetic parameters of the complexation of this compound with iron(III) in aqueous solutions to better understand and optimize this flavor-stabilizing effect. oup.comresearchgate.net
Beyond flavor stabilization, this compound can also be used to synthesize a series of milk-flavored essences, which are widely used in various food products due to their natural and lasting aroma. google.com
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of methyl 2-oxocyclopentanecarboxylate, offering precise information about the proton and carbon environments within the molecule.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the proton framework. For the keto tautomer, the methoxy (B1213986) group protons typically appear as a singlet, while the protons on the cyclopentanone (B42830) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
A representative ¹H NMR spectral data interpretation for the keto form of this compound is detailed in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | s | 3H | -OCH₃ |
| ~3.4 | t | 1H | -CH(CO₂CH₃)- |
| ~2.5 - 1.9 | m | 6H | -CH₂- (ring) |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
¹³C NMR for Carbon Skeleton and Tautomeric Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. A key application of ¹³C NMR in the study of this compound is the investigation of its keto-enol tautomerism. nih.govrsc.org The distinct chemical shifts of the carbonyl and enolic carbons allow for the identification and differentiation of the two forms. rsc.org
In the keto form, a characteristic signal for the ketone carbonyl carbon is observed at a downfield chemical shift (typically >200 ppm), while the ester carbonyl carbon appears at a slightly more upfield position. The enol form, conversely, is characterized by the absence of the ketone signal and the appearance of signals corresponding to the enolic double bond carbons. The carbon bearing the hydroxyl group resonates at a significantly different field compared to a typical ketone carbonyl. rsc.org
Below is a table summarizing the characteristic ¹³C NMR chemical shifts for the keto tautomer of this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~212 | C=O (ketone) |
| ~170 | C=O (ester) |
| ~55 | -CH(CO₂CH₃)- |
| ~52 | -OCH₃ |
| ~38, 28, 20 | -CH₂- (ring) |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Quantitative NMR for Keto-Enol Ratio Determination
Quantitative NMR (qNMR) is a powerful tool for determining the equilibrium ratio between the keto and enol tautomers of this compound in solution. asu.edu By carefully integrating the signals corresponding to specific protons or carbons unique to each tautomer, the relative concentrations of the two forms can be accurately calculated. oregonstate.edu For instance, the integration of the methine proton in the keto form versus the vinylic proton in the enol form can be used to establish the keto-enol equilibrium constant (Keq). thermofisher.com This equilibrium is known to be influenced by factors such as solvent polarity and temperature. asu.eduacs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides direct evidence for the presence of the carbonyl groups of the ketone and the ester, which are key structural features of the molecule.
The most prominent absorption bands in the IR spectrum of this compound are associated with the C=O stretching vibrations. The ketone carbonyl typically shows a strong absorption band in the region of 1740-1720 cm⁻¹, while the ester carbonyl absorbs at a slightly higher frequency, around 1750-1735 cm⁻¹. The presence of two distinct carbonyl peaks can sometimes be observed, confirming the presence of both functional groups. Additionally, the C-O stretching vibration of the ester group is visible in the 1300-1000 cm⁻¹ region. chemicalbook.com
The table below outlines the characteristic IR absorption frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1725 | Strong | C=O stretch (ketone) |
| ~1240 | Strong | C-O stretch (ester) |
Note: Specific peak positions and intensities can vary based on the sample preparation and instrument.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and fragmentation pattern of this compound. This information is crucial for confirming the compound's identity and providing insights into its structure.
In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (142.15 g/mol ). sigmaaldrich.comnih.gov The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. docbrown.info The exact mass obtained from HRMS can be used to calculate a precise molecular formula, which serves as a powerful confirmation of the compound's identity, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₁₀O₃), the calculated exact mass is 142.06299 Da. The close agreement between the experimentally measured mass and the calculated mass provides a high degree of confidence in the structural assignment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In a typical analysis, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. csic.es The retention time, or the time it takes for the compound to exit the column, is a characteristic property used for identification.
Upon exiting the column, the molecules are ionized, commonly by electron ionization (EI), which bombards the molecule with high-energy electrons (70 eV). csic.es This process fragments the molecule into a predictable pattern of smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern is highly reproducible and allows for unambiguous identification by comparison to spectral libraries.
For this compound, GC-MS is routinely used to confirm its identity and to assess its purity. Commercial suppliers often specify a purity of 95-97% or greater, as determined by GC analysis. thermofisher.comsigmaaldrich.com In some cases, a derivatization step, such as silylation, may be used to improve the compound's volatility and chromatographic behavior, with specifications such as "Assay (Silylated GC) ≥96.0%" being reported. thermofisher.com The technique is invaluable in research for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of this compound.
Below is a table outlining typical parameters for a GC-MS analysis suitable for this compound, based on general methods for semi-volatile organic compounds. csic.es
| Parameter | Setting | Purpose |
| Column | Zebron ZB-5MS (or similar) | Provides separation based on boiling point and polarity. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1 mL/min | Controls the speed of the analysis and separation efficiency. |
| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for high sensitivity. |
| Oven Program | Temperature gradient (e.g., 70°C to 305°C) | Separates compounds with different boiling points effectively. |
| Ion Source Temp. | ~260°C | Ensures the compound remains in the gas phase before ionization. |
| Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole or Orbitrap | Separates ion fragments by their mass-to-charge ratio. |
| Detection Mode | Full Scan (e.g., m/z 70-1000) | Detects all fragment ions within a specified mass range. |
UV-Visible Spectroscopy for Kinetic and Equilibrium Studies
UV-Visible (UV-Vis) spectroscopy is a versatile and non-destructive technique frequently used to study reaction kinetics and equilibria in solution. The method relies on measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by molecules containing chromophores—parts of a molecule that absorb light. For this compound, the ketone carbonyl group (C=O) and the potential for enol or enolate formation provide the necessary chromophores.
The β-keto ester functionality of this compound allows it to exist in equilibrium with its enol tautomer. The position of this keto-enol equilibrium can be influenced by factors such as solvent polarity and pH. The distinct electronic transitions of the keto (n→π) and enol (π→π) forms often result in different UV-Vis absorption spectra, allowing for the study of this equilibrium.
In kinetic studies, UV-Vis spectroscopy can monitor the change in concentration of a reactant or product over time, provided one of the species has a unique and measurable absorbance at a specific wavelength. sapub.org For example, in a reaction where this compound is consumed, the decrease in the intensity of its characteristic absorption band can be tracked to determine the reaction rate. Conversely, if it is a product, its formation can be monitored by the increase in absorbance. This method is particularly powerful for studying fast reactions and for determining reaction rate constants, reaction orders, and activation energies. sapub.org The low cost, simplicity, and ability to perform in-situ measurements make UV-Vis spectroscopy a valuable tool for gaining a quantitative understanding of reactions involving this compound. sapub.org
X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS)
X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are powerful synchrotron-based techniques that provide element-specific information about the electronic and local geometric structure of materials. springernature.comleidenuniv.nl While computationally and experimentally intensive, they offer unparalleled insights, particularly in the study of catalytic processes.
XAS measures the absorption of X-rays as a function of energy. The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the bond distances and coordination numbers of neighboring atoms. springernature.comresearchgate.net
RIXS is a photon-in, photon-out resonant spectroscopy technique that can probe a wide range of elementary excitations, including charge, spin, and orbital excitations, with momentum resolution. leidenuniv.nlaps.org By tuning the incident X-ray energy to an elemental absorption edge, RIXS can provide detailed information about the electronic structure and dynamics of a specific element within a complex system like a catalyst. aps.org
A significant advantage of XAS is its applicability to non-crystalline materials and its ability to be used for in situ measurements, allowing researchers to study materials under actual reaction conditions. springernature.com In the context of a reaction involving this compound and a metal catalyst, XAS can be used to probe the catalyst as the reaction proceeds. For instance, if a molybdenum-based catalyst were used, XAS at the Mo K-edge could track changes in the molybdenum oxidation state and coordination environment. nih.gov This allows for the direct identification of the true catalytically active species, which may be a transient intermediate that is different from the precursor catalyst added to the reaction. By monitoring these changes, researchers can understand how the catalyst interacts with reactants like this compound to facilitate the chemical transformation. nih.gov
Both XAS and RIXS are instrumental in unraveling complex reaction mechanisms in homogeneous catalysis. researchgate.netarxiv.org By providing a detailed picture of the catalyst's electronic and local structure at various stages of a catalytic cycle, these techniques can validate or disprove proposed mechanistic steps.
For a hypothetical homogeneous catalytic reaction involving this compound, XAS could be used to:
Determine the oxidation state of the metal center in the active catalyst. researchgate.net
Identify the number and type of ligands (e.g., this compound itself, solvent molecules) coordinated to the metal. nih.gov
Measure precise bond lengths between the metal and its coordinating atoms, revealing how these change upon substrate binding or product release.
RIXS could further complement this by probing the orbital interactions between the metal catalyst and the substrate. aps.org For example, it could map the energy and momentum of d-d excitations or charge-transfer excitations that are fundamental to the catalytic process. researchgate.net This level of detailed electronic and structural information is crucial for building a complete mechanistic picture, optimizing catalyst performance, and designing new, more efficient catalysts for transformations involving this compound.
Raman Spectroscopy for Reaction Monitoring
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. It has emerged as a powerful process analytical technology (PAT) for real-time, in-situ reaction monitoring. americanpharmaceuticalreview.comresearchgate.net The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the functional groups within the molecules, creating a unique Raman spectrum for each component in a reaction mixture.
The key advantage of Raman spectroscopy is its ability to acquire data in a non-contact manner without the need for sampling, which could otherwise alter the reaction mixture. americanpharmaceuticalreview.com It is particularly well-suited for monitoring reactions in organic solvents and can be used across a wide range of temperatures and pressures. nih.govresearchgate.net
In a reaction involving this compound, specific Raman bands can be monitored to track the progress of the reaction. For example:
C=O stretch (ketone): The cyclopentanone carbonyl group has a characteristic vibrational frequency.
C=O stretch (ester): The methyl ester carbonyl group also has a distinct Raman signal.
C-O stretch (ester): The ester C-O bond provides another useful band.
By monitoring the decrease in intensity of a reactant's characteristic peak or the increase in the intensity of a product's peak, a real-time concentration profile can be generated. nih.gov This allows for precise determination of reaction endpoints, identification of reaction intermediates, and the study of reaction kinetics. researchgate.netspectroscopyonline.com
| Functional Group (in this compound) | Typical Raman Shift (cm⁻¹) | Information Provided |
| Ketone C=O Stretch | ~1740-1760 | Monitors the presence and concentration of the cyclopentanone ring. |
| Ester C=O Stretch | ~1730-1750 | Tracks the ester functional group. |
| C-O-C Ester Stretch | ~1150-1300 | Confirms the ester linkage. |
| CH₂ Bending/Wagging | ~1400-1470 | Characteristic of the cyclopentane (B165970) ring structure. |
Note: Specific peak positions can vary based on molecular environment and solvent.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the analytical assessment of its purity. The choice of technique depends on the scale and purpose of the separation.
For analytical purposes, Gas Chromatography (GC) , as discussed in section 5.3.2, is a primary method for determining the purity of this compound due to its volatility. thermofisher.com A sample is injected into the GC, and a detector (such as a Flame Ionization Detector, FID) measures the amount of substance eluting from the column over time. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity analysis, often reported as a percentage (e.g., 97%). tcichemicals.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both analytical and preparative-scale separations. In HPLC, the sample is pumped in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the differential interactions of the components with the stationary phase. For a moderately polar compound like this compound, both normal-phase (polar stationary phase, nonpolar mobile phase) and reverse-phase (nonpolar stationary phase, polar mobile phase) HPLC could be employed for purity analysis and separation from starting materials or byproducts.
For preparative purification on a laboratory scale, column chromatography is the most common method. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude reaction mixture is loaded onto the top. A solvent or solvent mixture (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates based on their polarity, allowing for their separation and collection as distinct fractions.
These chromatographic methods are essential tools that enable chemists to isolate this compound in high purity and to accurately verify its quality for subsequent research and applications. americanpharmaceuticalreview.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), moves through the column containing a stationary phase. Compounds are separated based on their differential partitioning between the two phases, which is influenced by factors like boiling point and polarity. youtube.comkhanacademy.org
The time it takes for a compound to pass through the column to the detector is known as the retention time, a key identifier. youtube.com For this compound, which has a boiling point of approximately 105 °C at 19 mmHg, GC is an effective method for purity assessment. sigmaaldrich.comsigmaaldrich.com The detector's response generates a chromatogram, where each peak corresponds to a different component in the sample. youtube.com The area under each peak is proportional to the concentration of that compound, allowing for quantitative analysis. youtube.com
In some analyses, particularly for compounds with active sites, a process called silylation is used prior to GC analysis. nih.gov This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. For this compound, purity is often determined by GC, with some commercial grades specifying the use of silylation for the assay. nih.govthermofisher.com
| Parameter | Value | Source |
| Purity by GC | >97.0% | tcichemicals.com |
| Assay by Silylated GC | ≥96.0% | thermofisher.com |
This interactive table summarizes purity specifications for this compound as determined by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. missouri.edu It functions by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). missouri.edu Each component in the mixture interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. nih.gov
Several modes of HPLC can be employed for the analysis of compounds like this compound:
Normal-Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase. This mode is less common but can be effective for certain separations.
Reverse-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). nih.govsielc.com Separation is based on hydrophobicity.
Hydrophilic Interaction Liquid Chromatography (HILIC): A useful alternative for separating polar compounds that are too polar for traditional reverse-phase columns. nih.gov
Mixed-Mode Chromatography (MMC): Employs stationary phases with multiple interaction capabilities (e.g., reverse-phase and ion-exchange), offering unique selectivity. nih.gov
While specific HPLC methods for this compound are not extensively detailed in readily available literature, the analysis of structurally related compounds provides a framework. For instance, 3-Methyl-2-cyclopenten-1-one can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com Such a method could be adapted for this compound, optimizing the mobile phase composition and pH to achieve effective separation from impurities or related products. HPLC is particularly valuable for preparative separations, allowing for the isolation of pure compounds from complex mixtures. sielc.com
Column Chromatography and Thin-Layer Chromatography (TLC)
Column chromatography and Thin-Layer Chromatography (TLC) are fundamental liquid-solid chromatographic techniques crucial for the purification and qualitative analysis of organic compounds in a research lab setting. aroonchande.comyoutube.com Both methods operate on the principle of separating components based on their differential adsorption to a solid stationary phase (commonly silica gel or alumina) as a liquid mobile phase moves past it. khanacademy.orgaroonchande.com
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily for qualitative analysis. youtube.com A small spot of the sample mixture is applied to a baseline on a plate coated with a thin layer of adsorbent. aroonchande.com The plate is then placed in a sealed chamber with a solvent (mobile phase), which travels up the plate via capillary action. khanacademy.org More polar compounds interact more strongly with the polar stationary phase and thus move up the plate more slowly, while less polar compounds travel further. youtube.com The resulting separation is visualized, and the retention factor (Rf value) for each spot can be calculated. TLC is instrumental in:
Determining the number of components in a mixture.
Monitoring the progress of a chemical reaction.
Identifying the optimal solvent system (eluent) for a column chromatography separation. magritek.com A good solvent system for column chromatography is often one that gives the target compound an Rf value of around 0.3 on a TLC plate. aroonchande.com
Column Chromatography is a preparative technique used to purify compounds from a mixture. aroonchande.com The stationary phase is packed into a vertical glass column, and the sample mixture is loaded onto the top. missouri.eduaroonchande.com The eluent is then passed through the column, and as the components separate, they are collected in sequential fractions as they exit the bottom. aroonchande.com The composition of these fractions is typically analyzed by TLC to determine which ones contain the desired pure compound. aroonchande.commagritek.com In the context of this compound, which can be synthesized via a reaction that yields a mixture of diastereomers, column chromatography is the method used to separate these isomers to obtain the desired product. htdchem.com
| Technique | Primary Use | Role in Analyzing this compound |
| TLC | Qualitative Analysis & Method Development | Rapidly checking reaction progress; Finding the best solvent for column purification. aroonchande.commagritek.com |
| Column Chromatography | Preparative Purification | Separating this compound from byproducts and diastereomers after synthesis. aroonchande.comhtdchem.com |
This interactive table compares the roles of TLC and Column Chromatography in the context of working with this compound.
Mechanistic and Kinetic Investigations
Detailed Reaction Mechanisms of Transformations
The primary synthetic route to methyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular version of the Claisen condensation. ucla.edulibretexts.org This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. organic-chemistry.orgtutorchase.com For the synthesis of this compound, the starting material is typically a 1,6-diester, such as dimethyl adipate (B1204190). ucla.edufiveable.me The steric stability of five-membered rings makes this cyclization particularly favorable. libretexts.orgwikipedia.org
The mechanism proceeds through several key steps:
Enolate Formation : A strong base, commonly a sodium alkoxide like sodium ethoxide or sodium methoxide (B1231860), deprotonates the α-carbon of one of the ester groups. tutorchase.comfiveable.me This abstraction of an acidic α-hydrogen results in the formation of a resonance-stabilized enolate ion. fiveable.mealfa-chemistry.com
Nucleophilic Acyl Substitution : The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. tutorchase.comfiveable.me This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate. alfa-chemistry.com
Ring Closure and Elimination : The tetrahedral intermediate collapses, expelling the alkoxide group (e.g., methoxide) as a leaving group and forming the cyclic β-keto ester. fiveable.me
Deprotonation and Protonation : The resulting β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly deprotonates this carbon to form a new, highly stable enolate. An acidic workup in the final step is required to protonate this enolate and yield the final neutral this compound product. libretexts.orgchemistrylearner.com
This reaction is highly efficient for creating five- and six-membered rings. alfa-chemistry.com
Metal catalysts are employed in various transformations involving carbonyl compounds, and the principles of these reactions can be applied to this compound. Transition metal-catalyzed reactions often proceed through a series of fundamental steps that form a catalytic cycle. libretexts.org Key mechanistic steps include:
Oxidative Addition : The metal center, typically in a low oxidation state (e.g., Pd(0)), inserts into a bond of a substrate molecule (e.g., an organohalide). This increases the oxidation state and coordination number of the metal. libretexts.org
Transmetallation : An organic group is transferred from one metal to another. In cross-coupling reactions, an organometallic reagent transfers its organic ligand to the transition metal catalyst (e.g., Palladium), forming a new metal-carbon bond. libretexts.org
Reductive Elimination : Two ligands from the metal coordination sphere couple and are eliminated from the metal, forming a new bond in the product (e.g., a C-C bond). This step reduces the oxidation state of the metal, regenerating the catalyst for the next cycle. libretexts.org
While specific, detailed studies on metal-catalyzed transformations of this compound are not extensively documented in the provided results, related processes offer insight. For instance, the conversion of cyclopentanone (B42830) and dimethyl carbonate to dimethyl adipate (a precursor to this compound) can be catalyzed by solid base catalysts. mdpi.comresearchgate.net This reaction involves carboxymethylation, where an enolate formed from cyclopentanone attacks dimethyl carbonate. mdpi.com Furthermore, metal chelate compounds can act as catalysts by activating coordinated ligands for either nucleophilic or electrophilic attack. iupac.org
This compound, as a 1,3-ketoester, has a significant capacity to act as a chelating agent for metal ions. researchgate.net Chelation is a process where a ligand binds to a central metal ion at two or more points to form a stable, ring-like structure called a chelate. ebsco.comresearchgate.net
The mechanism of chelation for this compound involves its keto-enol tautomerism. The enol form of the molecule possesses a hydroxyl group and a nearby carbonyl oxygen, which can both coordinate with a metal ion. This bidentate coordination is crucial for forming a stable chelate ring.
The interaction with iron(III) has been specifically investigated. researchgate.net The process can be described as follows:
The this compound ligand exists in equilibrium between its keto and enol forms.
The enolate form, which is negatively charged, readily donates electron pairs from its two oxygen atoms to the positively charged Fe(III) ion.
This coordination forms a stable, typically five- or six-membered, ring structure, sequestering the metal ion. ebsco.com
Studies have shown that thermodynamic and kinetic parameters associated with a double-pathway mechanism for monochelate complexation with iron(III) have been determined. researchgate.net The stability of such metal complexes is often related to the ionization constant of the ligand. researchgate.net The formation of these chelates can influence the redox properties of the metal ion, which is a critical factor in biological systems and food chemistry. researchgate.netmdpi.com
Kinetic Parameter Determination
The study of reaction kinetics involves determining the rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. chemguide.co.ukphotophysics.com The rate law includes the rate constant (k) and the reaction order with respect to each reactant. youtube.com
Table 1: Illustrative Kinetic Data for the Chelation of Fe(III) by this compound
| Experiment | Initial [Fe(III)] (M) | Initial [Ligand] (M) | Initial Rate (M/s) |
| 1 | 0.010 | 0.010 | 2.5 x 10⁻⁴ |
| 2 | 0.020 | 0.010 | 5.0 x 10⁻⁴ |
| 3 | 0.010 | 0.020 | 5.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes based on principles of chemical kinetics.
Temperature is a critical factor that influences the rate of chemical reactions. Generally, an increase in temperature leads to an increase in the reaction rate constant, a relationship often described by the Arrhenius equation.
Table 2: Example of Temperature Effect on a Reaction Rate Constant
| Temperature (K) | Rate Constant, k (s⁻¹) |
| 298 | 0.05 |
| 308 | 0.10 |
| 318 | 0.19 |
| 328 | 0.35 |
This is a representative data table illustrating the general principle that the rate constant increases with temperature.
In some reactions, such as certain transesterification processes, excessively high temperatures can have a negative effect on yield by causing the evaporation of volatile reactants or products. researchgate.net Therefore, optimizing the temperature is crucial for maximizing reaction efficiency.
Thermodynamic Studies
Thermodynamic investigations into this compound provide critical insights into the stability, reactivity, and equilibrium behavior of the compound. These studies are fundamental to understanding and optimizing its synthesis, which is primarily achieved through the Dieckmann condensation, an intramolecular cyclization of a diester. wikipedia.orglibretexts.org The thermodynamic favorability of forming the five-membered ring structure is a key determinant in the reaction's success. wikipedia.orglibretexts.org
Equilibrium Constant Determination
The synthesis of this compound via the Dieckmann condensation is a reversible process, and managing its equilibrium is crucial for achieving high yields. organic-chemistry.org The reaction involves the intramolecular condensation of a 1,6-diester, such as dimethyl adipate, in the presence of a strong base to form the cyclic β-keto ester. wikipedia.orglibretexts.org
This deprotonation step effectively removes the cyclic product from the initial condensation equilibrium. According to Le Châtelier's principle, this removal of product shifts the entire reaction sequence forward, driving the reaction to completion. Therefore, a full equivalent of base is required not just for catalysis but to ensure the equilibrium favors the final product. libretexts.org The equilibrium can also be shifted toward the products by removing the alcohol by-product (e.g., methanol) from the reaction mixture as it forms. numberanalytics.com
Table 1: Factors Influencing the Equilibrium of Dieckmann Condensation
| Factor | Description | Thermodynamic Principle |
|---|---|---|
| Product Deprotonation | The β-keto ester product is deprotonated by the base, forming a stable enolate. | This irreversible step removes the product from the equilibrium, driving the reaction forward (Le Châtelier's Principle). libretexts.orgmasterorganicchemistry.com |
| Base Stoichiometry | At least one full equivalent of base is required. | Ensures complete deprotonation of the product to shift the equilibrium. libretexts.orgmasterorganicchemistry.com |
| Ring Stability | The reaction forms a stable five-membered ring with minimal ring strain. | The formation of a thermodynamically stable product favors the forward reaction. wikipedia.orglibretexts.org |
| By-product Removal | The alcohol by-product can be removed (e.g., by distillation). | Removing a product shifts the equilibrium to the right to favor more product formation. numberanalytics.com |
Enthalpic and Entropic Control of Processes
The formation and subsequent reactions of this compound are governed by both enthalpic (ΔH) and entropic (ΔS) factors. The relative contribution of these terms determines the spontaneity and position of equilibrium for a given process.
Dieckmann Condensation: The intramolecular cyclization to form this compound is thermodynamically controlled. numberanalytics.com
Entropic Control: From an entropic perspective, an intramolecular reaction like the Dieckmann condensation is favored over its intermolecular counterpart (the Claisen condensation). masterorganicchemistry.com The process involves a single molecule cyclizing, which involves a smaller loss of translational entropy compared to bringing two separate reactant molecules together.
Table 2: Thermodynamic Control in Processes Involving this compound
| Process | Controlling Factor | Explanation |
|---|---|---|
| Dieckmann Condensation | Primarily Enthalpic (ΔH < 0) | The formation of a stable, low-strain five-membered ring is energetically favorable. wikipedia.orglibretexts.org |
| Tautomerization | Primarily Entropic (ΔS > 0) | Research on the compound's behavior indicates that changes in disorder are the main driving force for the keto-enol equilibrium. researchgate.net |
| Iron(III) Chelation | Both Enthalpic and Entropic | The formation of metal complexes involves a balance of bond formation (enthalpy) and changes in solvation and degrees of freedom (entropy). researchgate.net |
Computational Chemistry and Theoretical Studies
Molecular Modeling of Reactivity and Stability
Molecular modeling techniques are employed to understand the factors governing the reactivity and stability of methyl 2-oxocyclopentanecarboxylate. The compound's structure, featuring a cyclopentanone (B42830) ring substituted with a methoxycarbonyl group, presents interesting conformational and electronic properties.
Research has explored the role of this compound as an effective chelating agent, particularly for metal ions like iron(III). researchgate.net This property is significant in contexts such as food science, where it can act as an iron(III) trapping agent to preserve flavors. The stability of the resulting metal complexes is a key area of investigation. Thermodynamic and kinetic parameters associated with the complexation process have been determined, revealing a double-pathway mechanism for monochelate formation. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of organic molecules like this compound. DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.
While specific DFT studies solely focused on this compound are not extensively documented in publicly available literature, the methodologies are well-established for similar β-keto esters. For instance, DFT calculations are routinely used to determine the optimized geometries of tautomers and transition states for their interconversion. orientjchem.org These calculations can elucidate the bond lengths, bond angles, and dihedral angles that characterize the most stable conformations of the molecule.
Furthermore, DFT is employed to calculate a range of molecular properties that shed light on the compound's reactivity. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.net The HOMO-LUMO gap is a particularly important indicator of chemical reactivity and stability.
A hypothetical application of DFT to this compound would involve calculations at a level of theory such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain reliable energetic and structural information. earthlinepublishers.comchemmethod.com
Prediction of Reaction Pathways and Intermediates
Computational methods are powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for identifying the structures of transient intermediates. This is particularly valuable for reactions that are difficult to study experimentally.
For example, in asymmetric catalysis, where this compound is used as a substrate in Michael additions, computational modeling can help to understand the origin of enantioselectivity. By modeling the interaction of the substrate with the catalyst, it is possible to determine the transition state energies for the formation of different stereoisomers. The pathway with the lower energy barrier will be the favored one, thus explaining the observed product distribution.
The general approach involves locating the transition state structures connecting reactants, intermediates, and products on the potential energy surface. The calculated activation energies for each step of a proposed mechanism allow for a comparison of different possible pathways. For complex reactions, this can reveal intricate details about the reaction mechanism that are not readily accessible through experimental means alone.
Elucidation of Tautomeric Preferences
This compound can exist in equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is influenced by factors such as the solvent and temperature. Computational studies are instrumental in understanding these tautomeric preferences.
A study on this compound has investigated the temperature dependence of the tautomerization rate constants, leading to the development of an analytical equation to describe this relationship. researchgate.net This suggests that the process is under entropic control. researchgate.net
Theoretical calculations can predict the relative stabilities of the different possible enol forms (endo- and exo-cyclic double bonds) and the keto form. These calculations typically show that the keto form is more stable, but the enol form is crucial for many of its reactions. libretexts.org DFT methods can be used to calculate the relative energies of the tautomers and the energy barriers for the proton transfer steps involved in their interconversion. orientjchem.org
The following table summarizes the key aspects of the keto-enol tautomerism of β-keto esters like this compound that can be elucidated through computational studies.
| Computational Parameter | Information Gained |
| Relative Energies | Predicts the most stable tautomer under specific conditions (gas phase, solvent). |
| Transition State Energies | Determines the activation energy for the interconversion between keto and enol forms. |
| Solvent Effects | Models how different solvents can shift the tautomeric equilibrium by stabilizing one form over the other. orientjchem.org |
| Geometric Parameters | Provides detailed structural information (bond lengths, angles) for each tautomer. |
| Vibrational Frequencies | Predicts the infrared spectra of the tautomers, which can be compared with experimental data for identification. |
Synthesis and Characterization of Derivatives of Methyl 2 Oxocyclopentanecarboxylate
Derivatives with Modified Ring Systems
The inherent reactivity of methyl 2-oxocyclopentanecarboxylate has been harnessed to construct fused bicyclic and tricyclic ring systems, which are core structures in many natural products.
Bicyclo[3.3.0]octane Derivatives
The bicyclo[3.3.0]octane framework, also known as a pentalane skeleton, is a common motif in cyclopentanoid natural products. The synthesis of highly functionalized bicyclo[3.3.0]octane derivatives has been achieved starting from this compound.
One effective strategy involves an eight-step synthesis where the key transformation is the construction of the second cyclopentane (B165970) ring via an intramolecular Wittig reaction. shu.ac.uk This approach utilizes (methylthio)- or (phenylthio)-substituted vinyl phosphonium (B103445) salts to yield a bicyclic system with useful functionality in both rings, making it a valuable precursor for various natural products. shu.ac.uk
Another approach has been the synthesis of heteroatomic bicyclic systems, such as 2-azabicyclo[3.3.0]octane derivatives. In one such synthesis, this compound is first alkylated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone (B3395972) to yield methyl 1-(ethyl acetate)-2-oxocyclopentanecarboxylate. scielo.brresearchgate.net This intermediate then undergoes a diastereoselective reductive amination and a subsequent in-situ cyclization to form the γ-lactam core of the 2-azabicyclo[3.3.0]octane system. scielo.brscielo.br
Table 1: Synthesis of a 2-Azabicyclo[3.3.0]octane Precursor
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| 1 | This compound, Ethyl bromoacetate | K₂CO₃, Acetone, r.t., 24h | Methyl 1-(ethyl acetate)-2-oxocyclopentanecarboxylate | 87% | scielo.brresearchgate.net |
| 2 | Methyl 1-(ethyl acetate)-2-oxocyclopentanecarboxylate | Benzylammonium acetate, NaBH₃CN, Methanol (B129727), reflux | N-Benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane | 56% (of γ-lactam intermediate) | scielo.brscielo.br |
Linearly Fused Tricyclopentanoid Systems
Building upon the bicyclo[3.3.0]octane framework, linearly fused tricyclopentanoid systems, which are characteristic of natural products like hirsutene (B1244429), have been synthesized. A key strategy involves the regiosepecific α-alkylation of an anion derived from a bicyclo[3.3.0]octane precursor. shu.ac.uk
In a notable example, a bicyclo[3.3.0]octane derivative was alkylated with 5-iodo-2-pentyne. The resulting enyne product then underwent a cationic cyclization in formic acid to generate the linearly fused tricyclopentanoid system. This tricyclic product was then efficiently converted into an immediate precursor of hirsutene in a single step. shu.ac.uk
Derivatives with Substituted Side Chains
The modification of the side chain of this compound provides another avenue for creating diverse derivatives with potential applications in various fields of chemistry.
Allyl-Substituted Derivatives
The introduction of an allyl group at the C1 position of this compound can be achieved through standard alkylation procedures. The acidic proton at the α-carbon can be removed by a suitable base, such as sodium ethoxide or potassium carbonate, to generate a nucleophilic enolate. This enolate can then react with an electrophilic allyl source, like allyl bromide, to form the C-C bond.
Table 2: General Procedure for Allylation
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound | 1. Base (e.g., NaOEt, K₂CO₃) in a suitable solvent (e.g., EtOH, DMF) | Methyl 1-allyl-2-oxocyclopentanecarboxylate |
| 2 | 2. Allyl bromide |
Halogenated Derivatives
The synthesis of halogenated derivatives of β-keto esters is a well-established transformation. For instance, the bromination of a cyclopentanone (B42830) system bearing a carboxylate group has been reported to yield a vinyl bromide. In a specific procedure, the bromination of a related compound was achieved to produce methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate. This suggests that direct bromination of this compound would likely lead to halogenation at the α-position, followed by potential elimination to form a halogenated α,β-unsaturated ketone.
Synthesis of Spirodihydroindenones
The synthesis of spirodihydroindenones from this compound is not extensively documented in the reviewed scientific literature. This specific transformation, which would require the formation of a spirocyclic system incorporating an indanone moiety, appears to be a less common synthetic route from this particular starting material.
α-Azido-β-Oxoester Derivatives
The introduction of an azide (B81097) group at the α-position of β-keto esters like this compound provides a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and α-amino acids. A common method for this transformation is the diazo-transfer reaction, which can also lead to the formation of the desired α-azido product.
Research into the reaction of this compound with tosyl azide in the presence of a base such as triethylamine (B128534) has been explored. rsc.org While the primary course of this reaction often leads to a ring-opened diazo amido ester, the formation of the α-azido derivative, methyl 1-azido-2-oxocyclopentanecarboxylate, can occur as a competing product. rsc.org The reaction involves the transfer of the azide group from tosyl azide to the enolate of the β-keto ester.
The general transformation is depicted in the scheme below:
Scheme 1: Diazo-transfer reaction of this compound leading to α-azido derivative.
Detailed studies on the optimization of this reaction to favor the formation of the α-azido product over the ring-opened diazo compound are an active area of research. The nature of the azide source, the base, and the solvent can significantly influence the reaction outcome. rsc.orgnih.gov
Table 1: Synthesis of α-Azido-β-Oxoester Derivative from this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |
| This compound | Tosyl Azide | Triethylamine | Dichloromethane | Methyl 1-azido-2-oxocyclopentanecarboxylate | Not explicitly reported as major product | rsc.org |
It is important to note that the synthesis of α-azido ketones can be sensitive to reaction conditions, and the desired product may be formed alongside other products. nih.gov
β-Keto Amide Derivatives via Aminolysis
The aminolysis of β-keto esters, such as this compound, is a direct method for the synthesis of β-keto amide derivatives. This reaction involves the nucleophilic attack of an amine on the ester carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of a new carbon-nitrogen bond. The resulting N-substituted 2-oxocyclopentanecarboxamides are valuable building blocks in medicinal chemistry and organic synthesis.
The reaction of ethyl 2-oxocyclopentanecarboxylate, a close analog of the methyl ester, with various arylamines has been demonstrated to produce the corresponding N-aryl-2-oxocyclopentanecarboxamides. rsc.org This transformation typically requires heating the reactants together, sometimes in the presence of a catalyst or with the removal of the alcohol byproduct to drive the equilibrium towards the amide product. The general mechanism for the aminolysis of an ester involves nucleophilic acyl substitution. chemistrysteps.com
Scheme 2: Aminolysis of this compound with a primary amine.
The reactivity of the amine and the steric hindrance around the ester and the amine can affect the reaction rate and yield. Primary and less sterically hindered secondary amines are generally more reactive in this transformation.
Table 2: Synthesis of β-Keto Amide Derivatives via Aminolysis of Cyclopentanone-2-carboxylic Acid Esters
| Ester Reactant | Amine Reactant | Product | Reaction Conditions | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Arylamines | N-Aryl-2-oxocyclopentanecarboxamides | Heating | rsc.org |
| This compound | Benzylamine | N-Benzyl-2-oxocyclopentanecarboxamide | Not explicitly detailed | chem960.com |
The resulting β-keto amides exist in equilibrium with their enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituent on the amide nitrogen.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems
The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic utility of Methyl 2-oxocyclopentanecarboxylate. While traditional base-catalyzed reactions like the Dieckmann condensation are well-established for its synthesis, future research is increasingly focused on more refined and sustainable catalytic approaches.
A significant area of exploration lies in the realm of organocatalysis . Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, are being investigated for the asymmetric functionalization of the cyclopentanone (B42830) ring. nih.govbeilstein-journals.org These metal-free catalysts offer a greener alternative to traditional metal-based catalysts, often providing high levels of stereocontrol in reactions like aldol (B89426) additions, Michael additions, and Mannich reactions. nih.gov The development of novel organocatalysts, including bifunctional catalysts that can activate both the nucleophile and the electrophile, is a key objective. For instance, diaminomethylenemalononitrile (DMM) organocatalysts have shown promise in highly stereoselective hydrophosphonylation reactions. nih.gov
Furthermore, research into metal-catalyzed reactions continues to evolve. While classic metal hydrides are used for reduction, newer catalytic systems involving transition metals like palladium, rhodium, and copper are being explored for a variety of transformations. These include cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at various positions of the cyclopentanone ring, as well as catalytic hydrogenations and transfer hydrogenations for the stereoselective synthesis of substituted cyclopentanols. The design of novel ligands to fine-tune the reactivity and selectivity of these metal catalysts is a crucial aspect of this research.
Development of Advanced Synthetic Strategies
Beyond the refinement of catalytic systems, chemists are devising more intricate and efficient synthetic strategies that leverage the unique reactivity of this compound. These strategies aim to construct complex molecular scaffolds with high levels of precision and atom economy.
One promising avenue is the synthesis of spirocyclic compounds . nih.govresearchgate.netbeilstein-journals.orgnih.gov The cyclopentanone framework of this compound serves as an excellent starting point for the construction of spirocycles, which are structural motifs found in numerous natural products and pharmaceutically active compounds. beilstein-journals.orgnih.gov Methodologies such as intramolecular alkylations, cycloadditions, and rearrangement reactions are being developed to forge the spirocyclic junction. For example, the reaction of ethylidenecyclopentane (B1584536) derivatives with in-situ generated azomethine ylides can lead to the formation of spirocyclic pyrrolidines. researchgate.net
Another area of intense focus is the development of enantioselective synthetic routes to access chiral derivatives of this compound. This is of paramount importance for the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. Asymmetric catalysis, as discussed in the previous section, plays a central role here. Additionally, the use of chiral auxiliaries and substrate-controlled diastereoselective reactions are being explored to achieve high levels of stereochemical control.
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and convergent approach to chemical synthesis. beilstein-journals.orgwiley.comwindows.net The integration of this compound into MCRs is a burgeoning area of research with the potential to rapidly generate libraries of structurally diverse molecules.
The dicarbonyl nature of this compound makes it an ideal candidate for participation in various MCRs. For instance, it can act as the active methylene (B1212753) component in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to the formation of highly substituted heterocyclic systems.
A particularly exciting development is the use of this compound in cascade reactions , also known as domino or tandem reactions. mt.comnih.gov These are processes where a single reaction event triggers a series of subsequent transformations, leading to a significant increase in molecular complexity in a single step. For example, a multicatalytic cascade process involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction has been developed for the synthesis of densely functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.gov The design of novel cascade sequences that incorporate this compound as a key building block is a major focus for future research, offering a powerful tool for the efficient synthesis of complex natural products and their analogs.
Biomedical Applications Beyond Current Scope
While this compound is already recognized as a valuable intermediate in the synthesis of various pharmaceuticals, future research aims to explore its potential in developing novel therapeutic agents with expanded and more targeted biomedical applications.
A significant area of interest is the development of novel anticancer agents . nih.govnih.gov The cyclopentane (B165970) ring is a common scaffold in many natural products with potent antitumor activity. nih.gov By using this compound as a starting material, researchers can synthesize a wide array of derivatives and analogs of these natural products, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic properties. The synthesis of spirocyclic and other complex heterocyclic structures derived from this building block is a particularly promising strategy in the search for new anticancer drugs.
Furthermore, derivatives of this compound are being investigated as potential enzyme inhibitors . nih.govnih.gov The ability to introduce diverse functional groups onto the cyclopentane ring allows for the design of molecules that can specifically interact with the active sites of target enzymes implicated in various diseases. For example, β-lactam derivatives, which can be synthesized from precursors related to this compound, have been studied as potential inhibitors of enzymes like elastase. nih.gov Future research will likely focus on the rational design and synthesis of inhibitors for a broader range of enzymes, guided by computational modeling and high-throughput screening.
Enhanced Mechanistic Understanding through Advanced Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques are playing an increasingly important role in elucidating these mechanisms in real-time.
In-situ spectroscopy , particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, is a powerful tool for monitoring the progress of reactions involving this compound. mt.comrsc.orgnih.govmt.com By providing real-time data on the concentration of reactants, intermediates, and products, in-situ IR can help to identify transient species, determine reaction kinetics, and optimize reaction conditions. rsc.orgnih.gov This technique has been successfully applied to study the synthesis of related compounds like methyl cyclopentenone, and its application to reactions of this compound is a promising area for future investigation. rsc.org
In addition to vibrational spectroscopy, advanced mass spectrometry and Nuclear Magnetic Resonance (NMR) techniques are being employed to characterize reaction intermediates and products with high precision. nih.gov Real-time mass spectrometric detection can provide valuable information on short-lived intermediates, while advanced NMR techniques, such as 2D NMR, can be used to elucidate the complex structures of the synthesized molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
